Methods and Technical Details
The synthesis of pyrazinecarbohydroxamic acid has been explored through various methods. A notable approach involves the reaction of 5-hydroxy-2-pyrazinecarboxylic acid with phosphorus oxychloride followed by treatment with ammonium hydroxide, yielding the desired hydroxamic acid. The process typically includes steps such as refluxing the starting material, extraction using solvents like ethyl acetate, and purification through recrystallization techniques .
Another method involves isotopomer spectral analysis for studying its biosynthesis, where stable isotopes are used to trace metabolic pathways . This technique provides insights into the incorporation of pyrazinecarbohydroxamic acid into biological systems, enhancing our understanding of its synthesis under physiological conditions.
Structure and Data
Pyrazinecarbohydroxamic acid has a molecular formula of CHNO. Its structure features a pyrazine ring substituted with a hydroxamic acid group. The compound exhibits hydrogen bonding interactions, which contribute to its stability and solubility properties in various solvents .
X-ray diffraction studies have provided detailed insights into its crystal structure, revealing essential geometric parameters such as bond lengths and angles that define the spatial arrangement of atoms within the molecule .
Reactions and Technical Details
Pyrazinecarbohydroxamic acid participates in several chemical reactions typical of hydroxamic acids, including coordination with metal ions, which can lead to the formation of metal complexes. These complexes have been studied for their catalytic properties and potential applications in organic synthesis .
Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the release of pyrazine derivatives and other by-products. The reactivity profile of pyrazinecarbohydroxamic acid makes it a valuable intermediate in synthetic organic chemistry.
Process and Data
The mechanism of action for pyrazinecarbohydroxamic acid primarily involves its ability to chelate metal ions, which is crucial for its biological activity. By forming stable complexes with transition metals such as molybdenum, it can inhibit certain enzymatic reactions that rely on these metals as cofactors .
Studies have shown that this compound can interfere with fatty acid synthesis pathways in mycobacterial species, suggesting its potential as an antimicrobial agent . The inhibition occurs through competitive binding at the active sites of enzymes involved in these metabolic processes.
Physical and Chemical Properties
Pyrazinecarbohydroxamic acid is typically a crystalline solid with moderate solubility in polar solvents such as water and methanol. Its melting point ranges around 150–160 °C, indicating thermal stability suitable for various applications in laboratory settings.
The compound exhibits characteristic absorption bands in infrared spectroscopy due to functional groups present in its structure. For instance, the N-O stretching vibrations are prominent features that confirm the presence of the hydroxamic group .
Scientific Uses
Pyrazinecarbohydroxamic acid finds applications across several scientific domains:
The hydroxamic acid group (–CONHOH) is a critical zinc-binding pharmacophore in metalloenzyme inhibitors but suffers from metabolic instability and poor pharmacokinetics. Bioisosteric replacement strategies aim to retain zinc affinity while improving drug-like properties. Key approaches include:
Critical Challenge: Replacing the hydroxamic acid in PCI-34051 (a selective HDAC8 inhibitor) with sulfonimidamides or acyl triazoles resulted in >100-fold potency loss due to inadequate zinc affinity. Thermodynamic studies confirmed none matched hydroxamic acid’s ΔG for zinc binding (–CONHOH: ΔG ~ –15 kcal/mol; bioisosteres: ΔG > –10 kcal/mol) [1] [5].
Table 1: Hydroxamic Acid Bioisosteres in Pyrazinecarbohydroxamic Acid Analogues
Bioisostere | pKa | Zinc Affinity (Relative) | Metabolic Stability | Key Limitations |
---|---|---|---|---|
Tetrazole | 4.5 | Moderate | High | Requires enlarged binding site |
Oxadiazolinone | 6.1 | Low | Moderate | Reduced potency in HDAC8 |
1-Hydroxypyrazole | 7–9 | Moderate | High | Limited synthetic routes |
Benzoxaborole | 6–8 | High (Boron coordination) | High | Potential off-target effects |
Sulfonimidamide | 8–9 | Low | High | Poor zinc chelation capacity |
Functionalizing the electron-deficient pyrazine core enables pharmacokinetic optimization while preserving the hydroxamate pharmacophore. Key methodologies include:
Table 2: Ring Functionalization Impact on Bioactivity
Modification | Reaction Conditions | Biological Outcome | Physicochemical Change |
---|---|---|---|
Suzuki Arylation (C3) | Pd(dppb)Cl₂, Cs₂CO₃, 80°C, 12h | Retained HDAC8 inhibition (IC₅₀ = 0.8 µM) | logP increase: +1.5 |
Electrophilic Acylation | [4+1+1] Annulation, RT, 24h | Anticancer activity (PC-3 IC₅₀ = 8 µM) | logD₇.₄: 1.9 → 2.3 |
Amination (C2) | NH₄OAc, EtOH, reflux, 6h | Improved solubility (logS: –4.1 → –3.2) | pKa: 3.5 (pyrazinium) |
Prodrug derivatization masks the polar hydroxamate moiety to enhance bioavailability:
The hydroxamate group enables bidentate coordination to transition metals, critical for targeting metalloenzymes:
Table 3: Metal-Chelating Properties of Pyrazinecarbohydroxamic Acid
Metal Ion | Coordination Mode | Stability Constant (logβ) | Biological Relevance |
---|---|---|---|
Zn²⁺ | Bidentate (O,O) | 12.3 | HDAC inhibition |
Fe³⁺ | Tris-bidentate | 28.1 | Siderophore-mimetic delivery |
Cu²⁺ | Square-planar | 16.8 | ROS scavenging in neurodegeneration |
CAS No.:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9